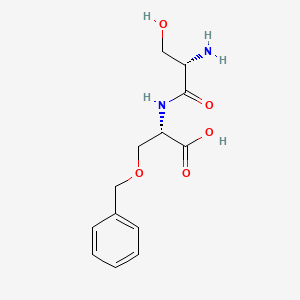

L-Seryl-O-benzyl-L-serine

Description

Contextualization within Modified Dipeptide Chemistry

Modified dipeptides are small peptide molecules that have been chemically altered to enhance their properties or to introduce novel functionalities. These modifications can include changes to the side chains, the peptide backbone, or the N- and C-termini. The chemical synthesis of dipeptides typically involves the protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and subsequent removal of protecting groups. mdpi.com

L-Seryl-O-benzyl-L-serine fits within this context as a side-chain modified dipeptide. The introduction of the O-benzyl group to one of the serine residues is a strategic modification. This benzyl (B1604629) group enhances the lipophilicity and stability of the molecule. Such modifications are crucial in overcoming some of the challenges associated with standard peptides, such as poor stability and limited bioavailability. The development of methods for creating these modified dipeptides, including stereoselective and multicomponent reactions, is an active area of research. mdpi.com

Significance of Serine and O-Benzyl-L-serine Moieties in Peptide Science

The two components of this compound, namely L-serine and O-benzyl-L-serine, are both significant in peptide science.

L-serine is a proteinogenic amino acid with a hydroxyl group in its side chain. This hydroxyl group is a key functional site, making serine residues important in the structure and function of many proteins. acs.org It can be a site for post-translational modifications, such as phosphorylation, which is a fundamental mechanism for regulating cellular processes. acs.org In synthetic applications, the hydroxyl group of serine can be leveraged for various chemical transformations. rsc.org L-serine incorporated into materials like gelatin sponges has been shown to enhance bone formation and inhibit bone resorption in animal models. nih.gov

O-benzyl-L-serine is a derivative of L-serine where the hydroxyl group is protected by a benzyl ether. This protection is a common strategy in peptide synthesis to prevent unwanted side reactions involving the hydroxyl group. The benzyl group can be removed under specific conditions, typically through hydrogenation, to reveal the free hydroxyl group at a desired stage of a synthetic pathway. O-benzyl-L-serine is considered a versatile building block in peptide synthesis and is used in the development of therapeutic agents. chemimpex.com Its use can enhance the stability and activity of the resulting peptides. chemimpex.com

The combination of these two moieties in this compound creates a dipeptide with one free hydroxyl group and one protected hydroxyl group. This differential protection allows for site-selective modifications, a valuable tool in the construction of more complex peptides and peptidomimetics.

Research Imperatives for this compound Investigations

The investigation of this compound is driven by several key research imperatives:

Advanced Peptide Synthesis: The dipeptide serves as a valuable building block for the synthesis of longer, more complex peptides. The presence of both a free and a protected hydroxyl group allows for orthogonal protection strategies, which are essential for the controlled, stepwise assembly of polypeptide chains. prepchem.com This is particularly relevant in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. prepchem.com

Development of Novel Biomaterials: Polypeptides containing serine are of interest for various biomedical applications. acs.org The controlled polymerization of serine derivatives can lead to the formation of hydrophilic polypeptides. acs.org this compound could be explored as a precursor for creating novel biodegradable polymers with specific properties for applications like drug delivery.

Probing Biological Processes: Modified dipeptides can be used as tools to study biological systems. For instance, dipeptide analogues are used to investigate the role of specific peptide structures in cellular regulation. nih.gov this compound could potentially be used to probe the active sites of enzymes or to study protein-protein interactions where serine residues play a critical role.

Medicinal Chemistry and Drug Discovery: The modification of peptides is a common strategy in the development of new therapeutic agents. The introduction of the benzyl group can alter the pharmacological properties of the parent peptide, potentially leading to enhanced efficacy or stability. chemimpex.com While no specific therapeutic applications for this compound have been reported, its structural motifs are found in compounds with biological activity. biosynth.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

921934-30-7 |

|---|---|

Molecular Formula |

C13H18N2O5 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |

InChI Key |

AXNVWYSJENBCHZ-QWRGUYRKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for L Seryl O Benzyl L Serine

Convergent and Sequential Synthesis of L-Seryl-O-benzyl-L-serine

The construction of this compound is achieved through a convergent synthetic approach. This involves the preparation of the two constituent amino acid building blocks, L-serine and O-benzyl-L-serine, which are then coupled together. O-benzyl-L-serine is itself synthesized from L-serine by protecting its side-chain hydroxyl group with a benzyl (B1604629) group. This strategic protection prevents unwanted side reactions during the subsequent peptide coupling step.

Peptide Coupling Approaches

The formation of the peptide bond between a suitably protected L-serine derivative and O-benzyl-L-serine is the crucial step in the synthesis. This is typically achieved using either solution-phase or solid-phase peptide synthesis techniques.

Solution-phase synthesis of this compound involves the reaction of the protected amino acid derivatives in a suitable organic solvent. A common strategy is to use an N-terminally protected L-serine, such as Boc-L-serine, and a C-terminally protected O-benzyl-L-serine, for instance, as its methyl or ethyl ester. The coupling is mediated by a coupling agent, which activates the carboxylic acid group of the N-protected serine to facilitate nucleophilic attack by the amino group of the O-benzyl-L-serine ester.

A variety of coupling reagents can be employed for this purpose, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) being classic examples. To minimize the risk of racemization and improve reaction efficiency, additives such as 1-hydroxybenzotriazole (HOBt) are often included. More modern and efficient coupling reagents include uronium and phosphonium salts like HBTU, HATU, and PyBOP. peptide.combachem.com

Following the coupling reaction, the protecting groups are selectively removed to yield the final dipeptide. For instance, if a Boc group is used for N-terminal protection and a methyl ester for the C-terminus, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), and the methyl ester can be cleaved by saponification.

A plausible reaction scheme for the solution-phase synthesis is as follows:

Protection: L-serine is protected at the N-terminus with a Boc group to give Boc-L-serine.

Activation and Coupling: Boc-L-serine is reacted with O-benzyl-L-serine methyl ester in the presence of a coupling agent (e.g., DCC/HOBt) to form the protected dipeptide, Boc-L-Seryl-O-benzyl-L-serine methyl ester.

Deprotection: The Boc and methyl ester protecting groups are sequentially or simultaneously removed to afford this compound.

| Step | Reactants | Reagents | Product |

| 1 | L-Serine, Di-tert-butyl dicarbonate | Base (e.g., NaHCO₃) | Boc-L-Serine |

| 2 | Boc-L-Serine, O-benzyl-L-serine methyl ester | DCC, HOBt | Boc-L-Seryl-O-benzyl-L-serine methyl ester |

| 3 | Boc-L-Seryl-O-benzyl-L-serine methyl ester | TFA, followed by NaOH | This compound |

Solid-phase peptide synthesis offers a streamlined approach for the synthesis of peptides, including this compound. ekb.eg In this method, the C-terminal amino acid, O-benzyl-L-serine, is first anchored to an insoluble polymer support (resin). The synthesis then proceeds by the sequential addition of the N-protected L-serine.

The general cycle for SPPS involves:

Attachment: The C-terminal amino acid, Fmoc-O-benzyl-L-serine, is attached to a suitable resin (e.g., Wang resin).

Deprotection: The N-terminal Fmoc protecting group is removed using a base, typically a solution of piperidine (B6355638) in DMF.

Coupling: The next amino acid, Fmoc-L-serine, is activated with a coupling agent and added to the resin to form the peptide bond.

Cleavage: After the desired sequence is assembled, the dipeptide is cleaved from the resin, and the side-chain protecting groups are removed, usually with a strong acid cocktail (e.g., TFA with scavengers).

The choice of protecting groups is crucial in SPPS to ensure that the peptide chain remains attached to the resin and that side-chain functionalities are preserved until the final cleavage step. The Fmoc/tBu strategy is a commonly employed orthogonal protection scheme. iris-biotech.de

| Step | Procedure | Reagents |

| 1 | Attachment of the first amino acid | Fmoc-O-benzyl-L-serine, DCC, DMAP |

| 2 | N-terminal deprotection | Piperidine in DMF |

| 3 | Coupling of the second amino acid | Fmoc-L-serine, HBTU, DIPEA |

| 4 | Final cleavage and deprotection | TFA, scavengers (e.g., water, TIS) |

Enzymatic Peptide Synthesis Pathways (e.g., Protease-Catalyzed Ligation)

Enzymatic methods for peptide synthesis offer several advantages over chemical methods, including mild reaction conditions, high stereospecificity, and the avoidance of toxic reagents. Proteases, which naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to catalyze their formation under specific conditions.

For the synthesis of this compound, a protease such as papain or thermolysin could potentially be employed. The reaction would typically involve an N-protected L-serine ester as the acyl donor and O-benzyl-L-serine as the nucleophilic component. The enzyme facilitates the aminolysis of the ester, leading to the formation of the peptide bond.

The efficiency of enzymatic peptide synthesis is influenced by several factors, including the choice of enzyme, the nature of the protecting groups, the solvent system (often aqueous or biphasic), pH, and temperature. While the enzymatic synthesis of poly-L-serine from serine esters without side-chain protection has been demonstrated, specific examples of the enzymatic synthesis of this compound are less commonly reported in the literature. acs.org

Orthogonal Protecting Group Schemes for this compound

The successful synthesis of this compound hinges on a well-designed orthogonal protecting group strategy. researchgate.netbham.ac.uk This ensures that specific protecting groups can be removed selectively without affecting others, allowing for the controlled formation of the peptide bond and the final deprotection of the dipeptide.

N-Terminal and Carboxyl Protection Strategies (e.g., Boc, Fmoc, Cbz)

Boc (tert-Butoxycarbonyl): The Boc group is a widely used acid-labile N-terminal protecting group. smolecule.com It is stable to a wide range of reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA). fishersci.co.uk In the context of this compound synthesis, a Boc-L-serine derivative can be coupled with an O-benzyl-L-serine ester. The Boc group is then removed in the final deprotection step. peptide.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile N-terminal protecting group and is the cornerstone of modern solid-phase peptide synthesis. iris-biotech.de Its removal with a mild base like piperidine allows for the iterative addition of amino acids to a growing peptide chain on a solid support. For the synthesis of this compound via SPPS, Fmoc-L-serine would be coupled to resin-bound O-benzyl-L-serine after the deprotection of its N-terminal Fmoc group.

Cbz (Carboxybenzyl): Also known as the Z group, the Cbz group is another common N-terminal protecting group. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. This provides an alternative deprotection strategy that is orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.

The side-chain hydroxyl group of the second serine residue is protected as a benzyl ether. The benzyl group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is typically removed in the final step by catalytic hydrogenolysis or with strong acids like HF. peptide.com

A well-defined orthogonal protection scheme for the solution-phase synthesis of this compound could involve:

N-terminal protection of L-serine with a Boc group.

Side-chain protection of the second L-serine with a benzyl group.

C-terminal protection of O-benzyl-L-serine as a methyl ester.

This strategy allows for the selective removal of the Boc group with acid, followed by saponification of the methyl ester, and finally, hydrogenolysis to remove the benzyl ether, yielding the unprotected dipeptide.

| Protecting Group | Abbreviation | Chemical Structure | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Mild acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild base (e.g., piperidine) |

| Carboxybenzyl | Cbz or Z | C₆H₅CH₂OCO- | Catalytic hydrogenolysis |

| Benzyl | Bzl | C₆H₅CH₂- | Catalytic hydrogenolysis, strong acid |

Site-Specific O-Benzylation of Serine Hydroxyl Groups

The synthesis of this compound fundamentally relies on the preparation of an O-benzyl-L-serine monomer where the side-chain hydroxyl group is selectively protected. This protection is critical to prevent unwanted side reactions during peptide coupling, such as O-acylation. The benzyl ether is a widely used protecting group for the hydroxyl function of serine, particularly in the tert-butyloxycarbonyl (Boc) strategy of peptide synthesis, due to its stability under various reaction conditions and its selective removability peptide.compeptide.com.

The primary strategy for site-specific O-benzylation involves a multi-step process starting from L-serine:

N-Terminal Protection: The α-amino group of L-serine is first protected, most commonly with a Boc group. This is typically achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base rsc.org.

O-Benzylation: The resulting N-(tert-butoxycarbonyl)-L-serine is then treated with a strong base, such as sodium hydride (NaH), to deprotonate the side-chain hydroxyl group. Subsequent reaction with benzyl bromide (BnBr) in an anhydrous solvent like dimethylformamide (DMF) yields N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) rsc.org.

This sequence ensures that benzylation occurs specifically at the hydroxyl group, leaving the carboxyl group free for subsequent peptide coupling reactions. The resulting Boc-Ser(Bzl)-OH is a key building block for incorporating O-benzyl-L-serine into a peptide chain peptide.com.

| Step | Reagents and Conditions | Purpose |

| 1. N-Protection | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaOH), 1,4-Dioxane/H₂O | Protects the α-amino group to prevent it from reacting during the subsequent benzylation and coupling steps. |

| 2. O-Benzylation | Sodium Hydride (NaH), Benzyl Bromide (BnBr), Anhydrous DMF, 0°C to room temp. | Selectively forms a stable benzyl ether on the serine side-chain hydroxyl group. |

Selective Deprotection Methodologies

The orthogonal nature of protecting groups is a cornerstone of peptide synthesis, allowing for the sequential and selective removal of specific groups without affecting others. In the context of this compound and its precursors, several distinct deprotection strategies are employed.

N-Terminal Deprotection: To elongate the peptide chain, for instance, by coupling an N-protected L-serine to the newly synthesized O-benzyl-L-serine, the N-terminal protecting group of the latter must be removed.

Boc Group Removal: The Boc group is labile to moderate acids. It is commonly removed using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM) rsc.orgchemicalbook.com. This condition is mild enough to leave the O-benzyl ether and other acid-sensitive groups intact.

O-Benzyl Group Removal: The benzyl ether is notably stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc (9-fluorenylmethoxycarbonyl) group removal. Its cleavage requires more stringent methods, which are typically employed at the final stage of synthesis.

Catalytic Hydrogenolysis: In solution-phase synthesis, the most common method for O-benzyl ether cleavage is catalytic hydrogenation. This involves reacting the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which reduces the benzyl group to toluene, liberating the free hydroxyl group peptide.comorganic-chemistry.org.

Strong Acidolysis: In solid-phase peptide synthesis (SPPS) using the Boc strategy, the O-benzyl group is typically removed concurrently with the cleavage of the peptide from the resin. This is achieved using strong acids such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.comacs.org. These harsh conditions necessitate careful control to avoid side reactions.

The table below summarizes the selective deprotection methodologies.

| Protecting Group | Reagent(s) | Conditions | Selectivity |

| N-Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature, 1-2 hours | Removes N-Boc without cleaving O-benzyl ethers or many resin linkers. rsc.org |

| O-Benzyl (Bzl) | H₂, Palladium on Carbon (Pd/C) | Room Temperature, Atmospheric Pressure | Cleaves benzyl ethers; compatible with most other protecting groups but affects other reducible groups. peptide.comorganic-chemistry.org |

| O-Benzyl (Bzl) | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | 0°C, typically with scavengers | Strong acid cleavage, often used in final deprotection/resin cleavage step in Boc-SPPS. peptide.comacs.org |

Diastereoselective Synthesis and Enantiopurity Control in this compound Preparation

Maintaining the stereochemical integrity of the chiral centers (α-carbons) of both amino acid residues is paramount during the synthesis of this compound. The loss of enantiopurity via racemization is a significant side reaction during the peptide bond formation step, particularly during the activation of the carboxylic acid moiety bachem.commdpi.com.

Racemization primarily occurs through two base-catalyzed mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate bachem.commdpi.com. Amino acids with electron-withdrawing groups on the side chain, including serine, are particularly susceptible nih.gov. Several strategies are employed to ensure a high degree of diastereoselectivity and enantiopurity:

Choice of Protecting Group: Urethane-based N-terminal protecting groups, such as Boc and Fmoc, are known to significantly suppress racemization compared to other types of N-acyl groups. The electronic nature of the urethane bond disfavors the formation of the oxazolone intermediate bachem.com.

Coupling Reagents and Additives: The choice of coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, their use without additives can lead to significant racemization. To mitigate this, nucleophilic additives are incorporated.

Additives: 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are classic additives that act as activated ester intermediates, which are less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone. More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has been introduced as a highly efficient, non-explosive alternative bachem.comresearchgate.net.

Reaction Conditions: Minimizing reaction times and avoiding strong bases where possible can also reduce the extent of racemization. The use of weaker bases like N-methylmorpholine (NMM) is often preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) in certain contexts bachem.com.

By coupling N-Boc-L-serine with an appropriate C-terminally protected O-benzyl-L-serine using a combination like DIC/Oxyma, the formation of the L,L-diastereomer, this compound, can be achieved with high fidelity.

Chemical Modification and Functionalization of this compound Scaffolds

The this compound dipeptide can serve as a scaffold for further chemical modification to generate novel derivatives with unique properties. Such modifications can be targeted at the N-terminus, the C-terminus, or the unprotected serine side-chain hydroxyl group.

A prominent strategy for modifying the unprotected serine residue is late-stage deoxygenative functionalization . This modern approach allows for the conversion of the serine residue into a variety of noncanonical amino acids after the main peptide backbone has been assembled acs.orgnih.gov. One innovative method employs a phosphoramidite reagent in conjunction with a photocatalytic system. This process activates the serine hydroxyl group, leading to a β-scission of the C–O bond to generate an alanine-based radical. This radical intermediate can then be trapped by various radical acceptors, effectively transforming the serine into residues like homoglutamine, 5-hydroxynorvaline, or phosphonates acs.orgnih.gov. This technique could be applied to the free serine hydroxyl of the this compound scaffold to create a diverse library of analogues.

Other potential modifications include:

N-Terminal Functionalization: The free α-amino group of the N-terminal serine can be acylated (e.g., acetylation), alkylated, or conjugated to reporter molecules like fluorophores (e.g., 5-FAM) or biotin genscript.com.

C-Terminal Functionalization: The C-terminal carboxyl group can be converted into an amide (amidation) or various esters to alter the molecule's charge and pharmacokinetic properties genscript.com.

Side-Chain Modification: The free hydroxyl group of the N-terminal serine is a handle for various reactions. It can be esterified, etherified, or used as a site for glycosylation. It can also be oxidized and converted into other functional groups, such as dehydroalanine, which is a useful precursor for further additions rsc.org.

These functionalization strategies highlight the versatility of the this compound scaffold as a building block for creating more complex and functionally diverse peptide-based molecules.

Structural Characterization and Conformational Analysis of L Seryl O Benzyl L Serine

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of advanced spectroscopic techniques is employed to determine the detailed molecular structure and conformation of L-Seryl-O-benzyl-L-serine. These methods provide complementary information, from the connectivity of atoms to the three-dimensional arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can determine the covalent structure and gain insights into the conformational preferences of the molecule.

Expected ¹H NMR Spectral Characteristics:

The ¹H NMR spectrum would exhibit distinct signals for the protons of the two serine residues, the benzyl (B1604629) protecting group, and the peptide backbone.

α-Protons (CH): Two distinct signals are expected for the α-protons of the two serine residues, likely appearing in the range of 4.0-4.7 ppm. The exact chemical shifts would be influenced by the electronic environment and the local conformation.

β-Protons (CH₂): The β-protons of the two serine residues would also show separate signals. For the O-benzyl-serine residue, these protons would be diastereotopic and appear as a complex multiplet, typically between 3.5 and 4.0 ppm. The β-protons of the unprotected serine residue would also be diastereotopic and likely resonate at slightly different chemical shifts.

Amide Proton (NH): A single signal for the amide proton of the peptide bond is expected, typically in the range of 7.5-8.5 ppm. Its chemical shift and coupling to the adjacent α-proton can provide information about hydrogen bonding and dihedral angles.

Benzyl Group Protons: The aromatic protons of the benzyl group would appear as a multiplet in the region of 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would give a characteristic singlet or an AB quartet around 4.5 ppm.

Amine and Carboxyl Protons (NH₂ and COOH): The terminal amine and carboxylic acid protons would likely be broad and their chemical shifts highly dependent on the solvent and pH.

Expected ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum would provide information about the carbon skeleton of the dipeptide.

Carbonyl Carbons (C=O): Two signals for the carbonyl carbons are expected in the downfield region of the spectrum, typically between 170 and 175 ppm. One corresponds to the peptide bond and the other to the C-terminal carboxylic acid.

α-Carbons (Cα): The α-carbons of the two serine residues would resonate around 55-60 ppm.

β-Carbons (Cβ): The β-carbons would appear in the range of 60-70 ppm, with the carbon attached to the benzyloxy group being shifted further downfield.

Benzyl Group Carbons: The aromatic carbons of the benzyl group would show signals between 127 and 138 ppm, while the methylene carbon would be found around 73 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-Protons (Ser) | 4.0 - 4.7 | 55 - 60 |

| β-Protons (Ser-OH) | 3.6 - 3.9 | ~62 |

| β-Protons (Ser-OBn) | 3.7 - 4.0 | ~68 |

| Amide Proton (NH) | 7.5 - 8.5 | N/A |

| Benzyl Aromatic Protons | 7.2 - 7.4 | 127 - 138 |

| Benzyl Methylene Protons | ~4.5 | ~73 |

| Carbonyl Carbons | N/A | 170 - 175 |

Note: These are predicted values based on analogous compounds and are subject to variation based on experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying characteristic functional groups and providing insights into hydrogen bonding and secondary structure.

Expected Infrared (IR) Spectral Features:

The IR spectrum of this compound would display characteristic absorption bands for the amide, carboxyl, hydroxyl, and benzyl groups. bovinedb.caacs.org

Amide A (N-H stretch): A band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the peptide bond.

Amide I (C=O stretch): A strong absorption band between 1630 and 1680 cm⁻¹, characteristic of the C=O stretching of the amide group. The position of this band is sensitive to the peptide's secondary structure.

Amide II (N-H bend and C-N stretch): A band in the region of 1510-1580 cm⁻¹, arising from a combination of N-H bending and C-N stretching vibrations.

Carboxylic Acid (O-H and C=O stretch): A broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1730 cm⁻¹.

Hydroxyl Group (O-H stretch): A broad band around 3400 cm⁻¹ for the O-H stretch of the free serine hydroxyl group.

Benzyl Group: Characteristic C-H stretching bands for the aromatic ring (around 3030 cm⁻¹) and the methylene group (2850-2960 cm⁻¹), as well as C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: Bands in the 1050-1250 cm⁻¹ region corresponding to the C-O stretching of the ether linkage and the alcohol.

Expected Raman Spectral Features:

Raman spectroscopy would provide complementary information, particularly for the non-polar parts of the molecule. The aromatic ring of the benzyl group would give rise to a strong Raman signal.

Interactive Data Table: Key Vibrational Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide A (N-H stretch) | ~3300 | Weak |

| Amide I (C=O stretch) | 1630 - 1680 | 1630 - 1680 |

| Amide II (N-H bend) | 1510 - 1580 | Moderate |

| Carboxyl C=O stretch | 1700 - 1730 | Moderate |

| Benzyl C=C stretch | 1450 - 1600 | Strong |

| Benzyl C-H stretch (aromatic) | ~3030 | Strong |

Mass Spectrometry-Based Characterization (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and sequence of peptides. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used.

For this compound (C₁₇H₂₄N₂O₆), the expected monoisotopic mass is approximately 356.1634 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 357.1707. Tandem mass spectrometry (MS/MS) experiments would provide fragmentation data, allowing for the confirmation of the amino acid sequence. nih.gov Characteristic fragment ions would include b- and y-ions resulting from the cleavage of the peptide bond.

Chiroptical Spectroscopy for Chirality and Conformational Studies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality and secondary structure of peptides in solution. researchgate.netnih.gov The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule.

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. While a crystal structure for this compound has not been reported, analysis of the crystal structures of other protected dipeptides can provide valuable insights into the likely solid-state conformation. iucr.orgnih.govnih.gov

In the solid state, dipeptides often form extensive networks of hydrogen bonds. For this compound, intermolecular hydrogen bonds would be expected to involve the terminal amino and carboxyl groups, the amide backbone, and the free hydroxyl group of the N-terminal serine. The benzyl group, being bulky and hydrophobic, would likely influence the crystal packing, potentially leading to segregated hydrophobic and hydrophilic regions within the crystal lattice. The conformation of the peptide backbone (the φ and ψ dihedral angles) and the side-chain conformations (χ angles) would be determined by a combination of intramolecular interactions and the energetic favorability of the crystal packing.

Conformational Landscape and Dynamics in Solution

In solution, this compound is expected to exist as an ensemble of rapidly interconverting conformers. The conformational landscape is influenced by a variety of factors, including the nature of the solvent, temperature, and pH.

Computational modeling, in conjunction with experimental data from NMR and CD spectroscopy, can be used to explore the conformational preferences of the dipeptide. unirioja.es Studies on similar serine-containing dipeptides suggest that intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. For example, a hydrogen bond between the amide proton and the oxygen of the O-benzyl group, or between the free hydroxyl group and a backbone carbonyl, could favor specific folded structures like β-turns. The bulky benzyl group will also sterically influence the accessible conformational space of the adjacent serine residue. The dynamic nature of the peptide in solution means that it is constantly exploring different conformations, and the observed spectroscopic properties represent an average over this ensemble.

Influence of the O-Benzyl Moiety on Dipeptide Backbone and Side-Chain Conformation

The introduction of an O-benzyl protecting group onto the side chain of the C-terminal serine residue in the dipeptide L-Seryl-L-serine significantly influences the conformational landscape of the molecule. This substitution introduces a bulky, aromatic moiety that exerts considerable steric and electronic effects, thereby altering the intrinsic conformational preferences of the peptide backbone and the rotational freedom of the side chains. While specific crystallographic or high-resolution NMR data for this compound is not extensively documented in publicly available research, the conformational impact can be inferred from studies on related serine-containing dipeptides and the general principles of peptide stereochemistry.

The conformational flexibility of a dipeptide is primarily described by the torsional angles of its backbone (φ, ψ) and side chains (χ). For a simple dipeptide like L-Seryl-L-serine, the backbone can adopt various conformations, with a notable population of polyproline II (PPII) and β-strand-like structures in solution. acs.org The side chains of the serine residues also exhibit preferred rotameric states to minimize steric clashes. nih.gov

The presence of the O-benzyl group in this compound introduces several key factors that modify this conformational behavior. The sheer size of the benzyl group restricts the rotational freedom of the C-terminal serine side chain (χ1 and χ2 angles). This steric hindrance can, in turn, influence the allowable backbone torsion angles (φ and ψ) of the C-terminal residue to avoid unfavorable atomic interactions. Studies on dipeptides with other bulky side-chain protections have demonstrated that such modifications can lead to a more ordered conformation in solution. nih.gov

Furthermore, the aromatic ring of the benzyl group can engage in non-covalent interactions, such as CH-π interactions with protons on the peptide backbone or the N-terminal serine side chain. These interactions, though weak, can stabilize specific conformations. For instance, interactions between an aromatic side chain and the peptide backbone have been shown to influence the folding preferences in other dipeptide systems. unirioja.esmpg.de

The conformational preferences of the backbone of serine-containing dipeptides are known to be sensitive to the polarity of the side chain and its ability to form hydrogen bonds. acs.org By replacing the hydroxyl proton of the C-terminal serine with a benzyl group, the hydrogen-bonding capability of this side chain is eliminated and replaced by a non-polar, sterically demanding group. This change is expected to significantly alter the interactions between the side chain and the peptide backbone, as well as with the solvent. In unprotected serine dipeptides, the side-chain hydroxyl group can form hydrogen bonds with the backbone amide groups, stabilizing certain folded structures like γ-turns. The O-benzyl group cannot act as a hydrogen bond donor, thus disfavoring such conformations and potentially promoting more extended structures to accommodate its bulk.

To illustrate the potential impact of the O-benzyl group, we can consider the typical backbone and side-chain torsion angles for a serine residue in a dipeptide, as determined from statistical analyses of protein structures and theoretical calculations. nih.govnih.gov

Table 1: Typical Torsion Angles for a Serine Residue in a Dipeptide

| Torsion Angle | Typical Values (°) | Description |

| φ (phi) | -150 to -50 | Rotation around the N-Cα bond |

| ψ (psi) | +120 to +180 (β-strand), -70 to -30 (α-helix) | Rotation around the Cα-C' bond |

| χ1 (chi1) | -60 (g+), +60 (g-), 180 (t) | Rotation around the Cα-Cβ bond |

The introduction of the O-benzyl group at the C-terminal serine of this compound would primarily affect the χ1 and subsequent χ2 (Cβ-O-CH2-Ph) torsion angles of this residue. The bulky nature of the benzyl group would likely lead to a strong preference for specific rotamers to minimize steric clashes with the peptide backbone and the N-terminal serine residue. This preference in the side-chain conformation would, in turn, restrict the available conformational space for the backbone (φ, ψ) of the C-terminal residue. It is plausible that the dipeptide would favor more extended conformations to accommodate the benzyl group, potentially leading to φ and ψ angles characteristic of a β-strand.

In a study of a dipeptide containing a conformationally restricted phenylalanine analogue, it was found that fixing the χ1 angle influenced the preference for specific β-turn types. unirioja.es By analogy, the steric constraints imposed by the O-benzyl group in this compound would likely favor a distinct set of backbone conformations compared to its unprotected counterpart. While detailed quantitative data for this compound remains to be elucidated through dedicated structural studies, the established principles of peptide chemistry strongly suggest that the O-benzyl moiety plays a critical role in defining the dipeptide's structural and conformational properties.

Biochemical Recognition and Enzymatic Transformations of L Seryl O Benzyl L Serine

Investigations of Enzymatic Substrate Specificity

The specificity of enzymes is paramount to their function, dictating which molecules they will bind to and chemically alter. For a modified dipeptide like L-Seryl-O-benzyl-L-serine, its interaction with enzymes is governed by the structure of its peptide bond and its amino acid side chains.

Proteolytic Cleavage by Serine Peptidases and Other Enzymes

Peptidases are enzymes that catalyze the cleavage of peptide bonds. The susceptibility of this compound to such enzymes is expected to be low. The O-benzyl group on a serine residue is commonly used in peptide synthesis as a protecting group, intended to prevent the hydroxyl group from reacting while peptide bonds are formed. This application implies a general stability against various chemical environments, which extends to enzymatic action.

The bulky nature of the benzyl (B1604629) group likely provides significant steric hindrance, impeding the access of a peptidase's active site to the adjacent peptide bond. Enzymes like chymotrypsin, trypsin, and elastase have specific recognition pockets that accommodate particular amino acid side chains; the novel and large O-benzyl-serine residue may not fit into these pockets, thus preventing efficient catalysis. tue.nl

However, it is not impossible for peptidases to act on such modified peptides. The antibiotic albomycin, for instance, contains a complex serine-linked moiety that is cleaved by a host peptidase to release the active component, an inhibitor of seryl-tRNA synthetase. researchgate.net This demonstrates that some peptidases have active sites capable of accommodating large, modified residues. The susceptibility of this compound would therefore depend on the specific peptidase .

| Factor | Influence on Cleavage | Rationale |

|---|---|---|

| Steric Hindrance | Decreased | The bulky O-benzyl group can physically block the peptidase's active site from accessing the peptide bond. |

| Side-Chain Recognition | Decreased | The modified O-benzyl-serine residue does not match the canonical amino acid side chains recognized by many common peptidases (e.g., trypsin, chymotrypsin). tue.nl |

| Enzyme Specificity | Variable | Specialized or promiscuous peptidases may exist that can accommodate large or unusual side chains, as seen with the activation of some natural products. researchgate.net |

Recognition by Aminoacyl-tRNA Synthetases and Related Enzymes

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that attach a specific amino acid to its corresponding tRNA molecule, a critical step in protein synthesis. asm.orgasm.org These enzymes exhibit exceptionally high specificity for their cognate amino acid. Seryl-tRNA Synthetase (SerRS) is responsible for recognizing L-serine and catalyzing its attachment to tRNASer.

This compound is highly unlikely to be a substrate for SerRS. The enzyme's active site is tailored to bind a single L-serine amino acid, not a dipeptide. Furthermore, the modification of the hydroxyl group with a benzyl ether would likely prevent proper binding and recognition even if the enzyme could accommodate a larger molecule.

Instead of acting as a substrate, there is strong precedent for dipeptide-like molecules to function as inhibitors of aaRSs. A prominent example is SB-217452, a seryl-containing nucleosyl dipeptide that is a potent inhibitor of SerRS. researchgate.netnih.gov It is believed that such inhibitors act as mimics of the seryl-adenylate (B1675329) intermediate formed during the enzymatic reaction, effectively blocking the active site. asm.org It is plausible that this compound could similarly act as a competitive inhibitor of SerRS, with the dipeptide structure occupying the active site meant for a single amino acid and its adenylate.

| Feature | L-Serine (Natural Substrate) | This compound (Hypothetical Ligand) |

|---|---|---|

| Molecular Size | Single amino acid | Dipeptide |

| Role | Substrate | Unlikely to be a substrate; potentially an inhibitor. researchgate.netnih.gov |

| Mechanism of Interaction | Binds to active site for aminoacylation. asm.org | Could potentially bind to the active site, mimicking the seryl-adenylate intermediate. asm.org |

| Key Moieties | Amino group, carboxyl group, hydroxyl group | Peptide bond, free N-terminus, free C-terminus, O-benzyl group |

Modulatory Effects on Enzyme Activity and Biological Pathways

Beyond being substrates, molecules can act as modulators—inhibitors or activators—of enzyme function, thereby influencing entire biological pathways.

This compound as an Enzyme Inhibitor or Activator

There is significant evidence that peptides containing O-benzyl-serine can act as potent enzyme inhibitors. Research into inhibitors for Cathepsin S, a cysteine peptidase, revealed that dipeptide nitriles with an O-benzyl serine residue at the P1 position (the position that fits into the primary specificity pocket of the enzyme) were exceptionally potent, with picomolar binding constants. acs.org In this context, the benzyl group fits into a hydrophobic pocket of the enzyme, and substitutions on the benzyl ring were shown to fine-tune the binding affinity, confirming a direct and crucial interaction. acs.org

Similarly, a potent dual inhibitor of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) was developed that incorporates an O-benzyl serine residue, demonstrating the utility of this modified amino acid in designing powerful enzyme modulators. archive.org These examples strongly suggest that this compound has the potential to be an inhibitor of certain peptidases or other enzymes, with its specificity and potency being determined by how well its structure complements the enzyme's active site.

| Inhibitor Class | Target Enzyme | Role of O-benzyl-serine | Reference |

|---|---|---|---|

| Dipeptide Nitriles | Cathepsin S | Occupies the S1 specificity pocket, with the benzyl group making key hydrophobic interactions. | acs.org |

| Thiol-containing Peptidomimetics | Neutral Endopeptidase (NEP) | Incorporated into the peptide backbone, contributing to high inhibitory potency. | archive.org |

Participation in Metabolic Cycles (e.g., Serine Metabolism Pathway Interactions)

Natural L-serine is a central molecule in metabolism, serving as a building block for proteins and a precursor for numerous other essential compounds, including glycine, cysteine, phospholipids, and nucleotides. The primary pathway for its de novo synthesis in humans begins with the glycolytic intermediate 3-phosphoglycerate.

As a synthetic, modified dipeptide, this compound is not expected to be a direct participant in the canonical serine metabolic cycle. The enzymes of this pathway are specific for L-serine and its phosphorylated intermediates. For the compound to interact with this pathway, it would first need to be hydrolyzed by a peptidase into L-serine and O-benzyl-L-serine. The released L-serine could then enter the metabolic pool. The fate of the O-benzyl-L-serine is less clear, as it is not a standard metabolite and would require specific enzymes, likely xenobiotic-metabolizing enzymes, for its further breakdown, for instance, by cleaving the benzyl ether.

Molecular Interactions with Biological Macromolecules

The interaction of this compound with macromolecules like enzymes and receptors is dictated by the sum of its potential non-covalent interactions. These include hydrogen bonds, ionic interactions, and hydrophobic interactions.

The key structural features of the dipeptide are:

Peptide Backbone: The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively.

N- and C-Termini: The free amino and carboxyl groups can be charged at physiological pH, allowing for ionic interactions or salt bridges.

Unmodified Serine Residue: The free hydroxyl group is both a hydrogen bond donor and acceptor.

Modified O-benzyl-serine Residue: The hydroxyl group's hydrogen bonding capacity is eliminated. It is replaced by the benzyl group, which is large, nonpolar, and aromatic. This group can engage in strong hydrophobic interactions , fitting into nonpolar pockets on a protein surface. It can also participate in π-stacking (with aromatic residues like Phe, Tyr, Trp) or cation-π interactions (with cationic residues like Lys, Arg).

The presence of the O-benzyl group fundamentally alters the interaction profile compared to a simple L-Seryl-L-serine dipeptide. It replaces a potential hydrogen bond with a significant hydrophobic/aromatic interaction site. This is precisely the feature exploited in the design of the Cathepsin S inhibitors, where the benzyl group's interaction with a hydrophobic pocket is key to the inhibitor's high potency. acs.org

Compound Reference Table

| Compound Name |

|---|

| This compound |

| L-Serine |

| O-benzyl-L-serine |

| Glycine |

| Cysteine |

| 3-phosphoglycerate |

| SB-217452 |

| seryl-adenylate |

Protein-Peptide Binding Dynamics

The binding of peptides to proteins is a fundamental process in biochemistry, governed by a range of non-covalent interactions. In the case of this compound, its interaction with protein targets is dictated by the chemical properties of its constituent amino acid residues and the protective benzyl group. The dipeptide structure presents a unique combination of polar and non-polar features that influence its binding dynamics.

The L-serine residue at the N-terminus contains a free hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This allows for the formation of specific hydrogen bonds with amino acid side chains or the peptide backbone of a target protein. The second residue, O-benzyl-L-serine, has its hydroxyl group masked by a benzyl ether linkage. This modification introduces a bulky, hydrophobic benzyl group, which can participate in van der Waals and hydrophobic interactions within a protein's binding pocket. The presence of the benzyl group can enhance the binding affinity of the peptide to certain molecular targets. evitachem.com

Table 1: Potential Intermolecular Interactions of this compound in Protein Binding

| Functional Group of Dipeptide | Type of Interaction | Potential Protein Partner |

| N-terminal Serine Hydroxyl | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine |

| O-benzyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Peptide Backbone (C=O, N-H) | Hydrogen Bonding | Peptide backbone of protein, polar side chains |

| Terminal Carboxylate | Electrostatic, Hydrogen Bonding | Lysine, Arginine, Histidine |

| Terminal Amine | Electrostatic, Hydrogen Bonding | Aspartate, Glutamate |

Receptor Ligand Interactions

The interaction of this compound with receptors is a specialized form of protein-peptide binding, where the dipeptide acts as a ligand to elicit a biological response. The structural features of the dipeptide are critical for its recognition and binding to a specific receptor. The serine side chains are known to be important in peptide binding to receptors, capable of acting as both hydrogen bond donors and acceptors. peptide.com

In Vitro Biochemical Pathway Elucidation

The elucidation of the biochemical pathways involving this compound can be investigated through various in vitro enzymatic assays. While this specific dipeptide is a synthetic molecule, its components are based on the natural amino acid L-serine, making it a potential substrate for several classes of enzymes.

One potential pathway for the transformation of this compound is through the action of peptidases, which would cleave the peptide bond to yield L-serine and O-benzyl-L-serine. The susceptibility to different peptidases would depend on the specific recognition sequences of these enzymes.

Furthermore, the O-benzyl group could be a target for enzymatic modification. For instance, a reduction reaction could remove the benzyl group, yielding L-Seryl-L-serine. evitachem.com Conversely, oxidation could lead to the formation of other products. evitachem.com Studies on related compounds, such as O-acyl-L-serines, have shown that they can be substrates for enzymes like tryptophanase and tyrosine phenol-lyase, undergoing β-elimination reactions. nih.gov It is plausible that this compound could be investigated as a substrate for similar enzymatic reactions.

The synthesis of this compound for in vitro studies would typically involve standard peptide coupling techniques, with the protection of the amino and carboxyl groups of the constituent amino acids. evitachem.com The elucidation of its biochemical fate would involve incubating the dipeptide with specific enzymes or cell extracts and analyzing the resulting products using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.

Table 2: Potential In Vitro Enzymatic Transformations of this compound

| Enzyme Class | Potential Reaction | Resulting Products |

| Peptidases | Hydrolysis of the peptide bond | L-serine, O-benzyl-L-serine |

| Reductases | Removal of the benzyl group | L-Seryl-L-serine |

| Oxidases | Oxidation of the benzyl group | Modified dipeptide |

| Lyases (e.g., similar to Tryptophanase) | β-elimination | Potential for various breakdown products |

Applications in Peptide and Medicinal Chemistry Utilizing L Seryl O Benzyl L Serine Motifs

Advanced Peptide Synthesis and Bioconjugation

The incorporation of the L-Seryl-O-benzyl-L-serine motif into larger biomolecules is a testament to the advancements in modern synthetic chemistry. The distinct functionalities of this dipeptide unit are leveraged in both creating complex peptide architectures and in the targeted delivery of therapeutics through bioconjugation.

Incorporation into Peptide Chains and Complex Architectures

The this compound sequence is assembled within a larger peptide chain using standard synthetic methodologies, most notably solid-phase peptide synthesis (SPPS). chemimpex.com In this process, amino acids are sequentially coupled to a growing chain anchored to a solid resin support. The key to successfully incorporating this specific motif lies in an orthogonal protection strategy, where different protecting groups are used for the α-amino functions and the serine side-chain hydroxyl groups.

The synthesis would typically involve the sequential addition of protected serine monomers. For instance, to build the this compound segment, a resin-bound peptide would first be coupled with N-α-Fmoc-O-benzyl-L-serine. Following the removal of the acid-labile Fmoc group with a base like piperidine (B6355638), the next amino acid, perhaps N-α-Fmoc-L-serine with its own side-chain protection (like a tert-butyl group), would be introduced. biosynth.com The O-benzyl group on the first serine residue is stable under these conditions. chemimpex.comchemimpex.com

The benzyl (B1604629) group serves as a crucial protecting group for the hydroxyl function of serine, preventing unwanted side reactions during synthesis. researchgate.net Its relative stability allows for the selective deprotection of other groups, like Boc or Fmoc, on the peptide. chemimpex.com The benzyl ether can be removed later, typically during the final cleavage of the peptide from the resin, using strong acid conditions such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), or through catalytic hydrogenolysis (H₂/Pd). acs.org This strategic protection and deprotection allow for the precise placement of O-benzylated serine residues, which can influence the peptide's final conformation and stability. nih.gov

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |

| Benzyl | Bzl | H₂/Pd, HF, TFMSA, Na/NH₃(liq.) | Stable to mild acid/base (TFA, piperidine) |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Stable to mild acid, hydrogenolysis |

| tert-Butyl | tBu | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |

This table outlines common protecting groups used for serine during peptide synthesis, highlighting the conditions required for their removal and their stability, which enables their strategic use in complex syntheses.

Development of Peptide-Drug Conjugates and Bioconjugates

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that utilize a peptide to deliver a potent cytotoxic payload specifically to diseased cells, such as cancer cells. nih.govupc.edu Peptides containing serine residues are frequently used as components of PDCs, often as part of the linker that connects the peptide to the drug. biosyn.com The hydroxyl group of serine provides a convenient handle for conjugation.

In the context of a PDC containing an this compound motif, the peptide portion would be synthesized first. The benzyl group would protect one serine's hydroxyl group, while the other serine (or other functional amino acids) could be used as the point of attachment for a linker-drug molecule. Alternatively, after synthesis and deprotection of the benzyl group, the newly revealed hydroxyl could be the conjugation site.

The linker itself is a critical component, determining the stability of the PDC in circulation and the mechanism of drug release at the target site. preprints.orgmdpi.com Linkers can be non-cleavable or cleavable, with the latter being designed to break apart in response to specific conditions in the target cell, such as low pH or the presence of specific enzymes like cathepsins or other proteases. nih.goviiarjournals.org A dipeptide sequence within the linker, for example, can be designed to be a substrate for lysosomal proteases, ensuring that the drug is released only after the PDC is internalized by the cancer cell. nih.gov The inclusion of polar amino acids like serine in the peptide sequence can also enhance the solubility and pharmacokinetic properties of the conjugate. biosyn.com

| Conjugate Type | Targeting Peptide Principle | Linker Principle | Role of Amino Acid Motif |

| Enzyme-Cleavable PDC | Binds to a receptor overexpressed on tumor cells (e.g., RGD peptide targeting integrins). | Contains a dipeptide sequence (e.g., Val-Cit) recognized and cleaved by lysosomal enzymes (e.g., Cathepsin B). | The peptide carrier, which could contain Ser, provides targeting and solubility; the linker's peptide sequence ensures site-specific drug release. |

| pH-Sensitive PDC | Targets the acidic tumor microenvironment or endosomal compartments. | Incorporates an acid-labile bond, such as a hydrazone, that hydrolyzes at low pH. | The peptide carrier delivers the conjugate; serine residues can improve aqueous solubility and stability. |

| Redox-Sensitive PDC | Exploits the high intracellular concentration of glutathione (B108866) (GSH). | Features a disulfide bond that is cleaved by GSH, releasing the drug. | The peptide carrier provides targeting; cysteine is typically used for disulfide links, but the overall peptide sequence, including serine, dictates properties. |

This table provides representative examples of strategies used in Peptide-Drug Conjugate (PDC) design, illustrating the interplay between the targeting peptide, the linker, and the role of specific amino acid motifs.

Design and Synthesis of Peptidomimetics and Conformationally Constrained Analogues

A major challenge in peptide-based drug development is their poor metabolic stability and low bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-natural elements to enhance their drug-like properties. nih.gov

Mimicry of Bioactive Peptides and Protein Motifs

The this compound motif can be a valuable component in the design of peptidomimetics. The introduction of the bulky and hydrophobic O-benzyl group serves to constrain the conformational freedom of the peptide backbone. nih.gov This is a key strategy in peptidomimetic design, as it can pre-organize the molecule into its bioactive conformation, increasing its binding affinity for its target and reducing the entropic penalty of binding. ubitweb.de

For example, many bioactive peptides adopt specific secondary structures like β-turns to interact with their receptors. By strategically placing an O-benzyl-serine residue, a chemist can encourage the formation of such a turn. The benzyl group can engage in hydrophobic or aromatic interactions with other side chains, stabilizing the desired fold. This approach is part of a broader strategy of using non-canonical amino acids to create foldamers—oligomers that adopt stable, predictable secondary structures. nih.gov The incorporation of D-amino acids or other unnatural residues, such as L-kynurenine or L-3-methylglutamic acid, are other documented strategies to achieve metabolic stability and structural definition. nih.gov

Rational Design of Non-Peptidic Compounds Bearing this compound Features

Moving further away from the original peptide structure, medicinal chemists aim to design completely non-peptidic molecules that retain the essential pharmacophoric elements of the parent peptide. This approach involves identifying the key amino acid side chains and their spatial arrangement and then using a non-peptidic scaffold to hold them in the correct orientation. upc.edursc.org

For a molecule mimicking an this compound-containing peptide, the design process would begin by identifying the crucial interactions made by the serine hydroxyl group, the amide backbone, and the hydrophobic benzyl group. A computational model or structural data (from NMR or X-ray crystallography) of the peptide bound to its target would be invaluable. drugdesign.org Chemists could then search for or design a rigid organic scaffold, such as a substituted aromatic ring or a heterocyclic system, that can present chemical groups mimicking these features in the same three-dimensional space. rsc.org For example, a hydroxyl group and a benzyloxymethyl group could be appended to a thiophene (B33073) or benzothiadiazole core to mimic the functionalities of the serine and O-benzyl-serine residues, respectively. This strategy has the potential to yield compounds with significantly improved oral bioavailability and metabolic stability compared to their peptide counterparts.

Prodrug Strategies and Enhancing Pharmacological Properties

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.net This involves covalently attaching a temporary chemical moiety (the promoiety) to the active drug, which is later cleaved in the body to release the parent compound. acs.org

Amino acids and peptides are frequently used as promoieties because they can enhance aqueous solubility and often hijack endogenous transporter systems to improve absorption. nih.govthieme-connect.com A dipeptide motif like this compound could be attached to a drug containing a suitable functional group (e.g., a hydroxyl, amine, or carboxyl group) through a cleavable linker, typically an ester or amide bond. researchgate.net

The cleavage of this prodrug would be mediated by enzymes. The peptide bond between the two serine residues could be a substrate for various proteases or peptidases, while an ester linkage connecting the dipeptide to the drug could be hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and intestine. acs.orgmdpi.com The design of the prodrug can be tuned to control the rate and location of drug release. nih.gov

The O-benzyl group on the serine would increase the lipophilicity of the prodrug compared to a simple serine-based promoiety. This could enhance the prodrug's ability to cross cell membranes via passive diffusion. nih.gov Therefore, the this compound motif offers a blend of properties: the peptide backbone can improve solubility and allow for targeted enzymatic cleavage, while the benzyl group can modulate lipophilicity to improve membrane permeability. This combination provides a versatile tool for fine-tuning a drug's pharmacokinetic profile. nih.gov

| Property | Parent Drug (Hypothetical) | This compound Prodrug (Hypothetical) | Rationale for Improvement |

| Aqueous Solubility | Low | Moderate to High | The polar amino acid backbone and terminal carboxyl/amino groups increase water solubility. |

| Membrane Permeability | Low (if highly polar) | Enhanced | The lipophilic O-benzyl group can increase passive diffusion across cell membranes. |

| Metabolic Stability | High (First-Pass Metabolism) | Potentially altered | The prodrug may have a different metabolic profile; cleavage releases the active drug, possibly bypassing some initial metabolic pathways. |

| Targeting | Non-specific | Potential for active transport | The amino acid/dipeptide structure may be recognized by peptide transporters (e.g., PEPT1) in the intestine, enhancing absorption. nih.gov |

| Release Mechanism | N/A | Enzymatic Cleavage | Esterases and/or peptidases cleave the promoiety to release the active drug at a controlled rate. acs.orgnih.gov |

This table provides a hypothetical comparison illustrating how converting a parent drug into an this compound prodrug could enhance its pharmacological properties based on established prodrug principles.

Prodrug Design for Improved Solubility and Bioprecursor Functionality

A significant hurdle in drug development is the poor aqueous solubility of many pharmacologically active compounds, which can limit their bioavailability and therapeutic efficacy. The prodrug approach, where a transient chemical modification is made to a drug, is a widely used strategy to overcome such limitations. Dipeptides are increasingly being explored as promoieties to enhance the solubility and pharmacokinetic profiles of drugs.

Furthermore, the this compound motif can function as a bioprecursor. Bioprecursors are inactive molecules that are converted into a pharmacologically active agent in the body through metabolic processes mdpi.comresearchgate.netmdpi.com. Once administered, the dipeptide prodrug can be recognized by peptidases, which are enzymes that cleave peptide bonds. This enzymatic cleavage would release the active drug at the target site, while the this compound carrier is metabolized into its constituent amino acids. The benzyl group on the serine side chain can also influence the metabolic stability of the prodrug, potentially protecting it from premature degradation and allowing for a more controlled release of the active compound.

Table 1: Potential Advantages of this compound in Prodrug Design

| Feature | Advantage | Research Finding Context |

| Dipeptide Backbone | Increased Polarity | General principle of using polar promoieties to enhance solubility. |

| L-Seryl Moiety | Improved Aqueous Solubility | An L-serine conjugate showed a 4.6-fold increase in solubility nih.gov. |

| Enzymatic Cleavage Sites | Bioprecursor Functionality | Peptidases can cleave the peptide bond to release the active drug. |

| O-benzyl Protection | Metabolic Stability | The benzyl group can protect the serine hydroxyl from rapid metabolism. |

Chemical Carrier Linkages for Controlled Release

The concept of a chemical carrier is central to the development of advanced drug delivery systems. These carriers are designed to transport a therapeutic agent to its site of action and release it in a controlled manner. Dipeptides, including those with serine residues, are attractive candidates for such carriers due to their biocompatibility and the potential for specific enzymatic cleavage.

The this compound dipeptide can act as a chemical carrier, forming a covalent linkage with a drug molecule. This linkage is typically an ester or amide bond that is stable in the systemic circulation but susceptible to hydrolysis at the target site. The release of the drug can be triggered by specific enzymes, such as peptidases, that are often overexpressed in pathological tissues like tumors sci-hub.se. This targeted release mechanism can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects.

The rate of drug release can be modulated by the specific amino acid sequence of the dipeptide carrier. The presence of the O-benzyl group on the serine residue can introduce steric hindrance, which may influence the rate of enzymatic cleavage and, consequently, the drug release profile. This allows for the fine-tuning of the carrier to achieve a desired release kinetic, such as a sustained release over an extended period. Dipeptide-based nanocarriers have been explored for their ability to self-assemble and encapsulate drugs, providing another avenue for controlled release researchgate.net.

Development of Research Probes and Chemical Tools

The strategic use of modified amino acids and peptides is fundamental to the creation of research probes and chemical tools for studying biological processes. The this compound motif, with its specific structural features, can be incorporated into such probes to investigate enzyme activity, protein-protein interactions, and biosynthetic pathways.

The O-benzyl protected serine residue is a key component in the design of these molecular probes. For example, in the study of antibiotic biosynthesis, peptide thioesters containing modified seryl residues have been synthesized as probes to understand the enzymatic machinery involved nih.gov. The benzyl protection prevents unwanted side reactions and allows for the specific introduction of a reactive handle or a reporter group after deprotection.

Furthermore, peptides containing protected serine residues have been used to create probes for studying protein-protein interactions. In one instance, small molecules containing O-benzyl-protected serine side-chains were found to be effective catalysts for the oligomerization of α-antithrombin, providing insights into the mechanisms of serpinopathies researchgate.net. The this compound dipeptide could be integrated into more complex peptide sequences to create sophisticated probes for elucidating a wide range of biological phenomena. The defined stereochemistry and the presence of the bulky benzyl group can provide specific interactions with biological targets, making these probes highly valuable for chemical biology research.

Computational Chemistry and in Silico Modeling of L Seryl O Benzyl L Serine

Quantum Mechanical (QM) Studies

Quantum mechanical calculations offer a detailed view of the electronic structure and intrinsic properties of L-Seryl-O-benzyl-L-serine, providing a foundation for understanding its chemical behavior.

Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Ab initio and density functional theory (DFT) methods are employed to predict the electronic characteristics of this compound. These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and thus predict sites susceptible to electrophilic and nucleophilic attack. The calculated electrostatic potential surface would likely indicate a high negative potential around the carbonyl oxygens and the ether oxygen of the benzyl (B1604629) group, suggesting these as primary sites for hydrogen bonding.

Furthermore, QM methods can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical vibrational frequencies can be correlated with experimental IR spectra to confirm structural assignments. benthamscience.com Predicted NMR chemical shifts provide another layer of structural validation and can offer insights into the local electronic environment of each atom.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value Range | Method |

| Amide I Vibrational Frequency | 1620-1680 cm⁻¹ | DFT (B3LYP/6-31G) |

| Amide II Vibrational Frequency | 1440-1550 cm⁻¹ | DFT (B3LYP/6-31G) |

| ¹H NMR Chemical Shift (α-H) | 3.8 - 4.5 ppm | GIAO-DFT |

| ¹³C NMR Chemical Shift (C=O) | 170 - 175 ppm | GIAO-DFT |

Conformational Energy Landscapes and Torsion Angle Analysis

The flexibility of the peptide backbone and the side chains is a critical determinant of the biological activity of this compound. QM calculations can be used to construct a Ramachandran-like plot, mapping the potential energy surface as a function of the dihedral angles (phi, ψ) of the peptide backbone. researchgate.net This analysis reveals the energetically favorable conformations, such as β-sheets, α-helices, or random coils. researchgate.netresearchgate.net

The presence of the bulky O-benzyl group on one of the serine residues is expected to introduce significant steric constraints, limiting the accessible conformational space compared to a simple di-serine peptide. Analysis of the side-chain torsion angles (χ) would further illuminate the preferred orientations of the hydroxyl and O-benzyl groups, which are crucial for intermolecular interactions.

Molecular Dynamics (MD) Simulations

To capture the dynamic nature of this compound in a biological environment, molecular dynamics simulations are indispensable. These simulations model the movement of atoms over time, providing a statistical description of the molecule's conformational ensemble. researchgate.net

Elucidation of Conformational Ensemble and Flexibility

MD simulations in explicit solvent, typically water, can reveal the range of conformations that this compound adopts at physiological temperatures. researchgate.net Analysis of the simulation trajectory allows for the characterization of the flexibility of different regions of the molecule. It is anticipated that the peptide backbone will exhibit a degree of rigidity due to the steric hindrance of the benzyl group, while the terminal ends and the non-benzylated serine side chain may show greater flexibility.

Protein-Peptide Docking and Binding Free Energy Calculations

A key application of in silico modeling is to predict how this compound might interact with protein targets. nih.gov Molecular docking simulations can be used to predict the preferred binding pose of the dipeptide within the active site of a protein. nih.gov These methods typically employ scoring functions to rank different poses based on their predicted binding affinity. nih.gov

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) can be used to calculate the binding free energy. acs.orgambermd.orgaps.org These calculations provide a quantitative measure of the affinity of this compound for a given protein, which is invaluable for identifying potential biological targets. aps.orgnih.gov

Table 2: Hypothetical Binding Free Energy Calculation Results

| Protein Target | Docking Score (kcal/mol) | Calculated ΔG_bind (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -8.5 | -10.2 | Asp145, Lys72, Tyr83 |

| Hypothetical Protease B | -7.2 | -8.9 | Gly101, Ser195, His57 |

Ligand Design and Virtual Screening Based on this compound Scaffolds

The structural and electronic insights gained from QM and MD studies can inform the design of new molecules based on the this compound scaffold. nih.gov By understanding the key interactions that govern its binding to a target, modifications can be proposed to enhance affinity or specificity. i2pc.es

Virtual screening techniques can then be employed to search large chemical databases for compounds that are structurally or electronically similar to this compound or that are predicted to bind to the same target. nih.gov This approach, which can be either ligand-based or structure-based, accelerates the discovery of new lead compounds for drug development. nih.govi2pc.es The this compound structure can serve as a starting point for creating a pharmacophore model, which defines the essential features required for biological activity. nih.gov

Emerging Research Avenues and Future Perspectives for L Seryl O Benzyl L Serine

Novel Synthetic Methodologies and Automation

The synthesis of dipeptides like L-Seryl-O-benzyl-L-serine is a cornerstone of various research fields, from medicinal chemistry to materials science. Traditional methods, while effective, often involve multiple protection and deprotection steps, leading to time-consuming processes and the use of harsh reagents. acs.org Emerging research focuses on developing more efficient, atom-economical, and automatable synthetic routes.

One promising approach is the use of chemoenzymatic polymerization (CEP). acs.org This method utilizes enzymes, such as papain, to catalyze the polymerization of amino acid esters in aqueous media, potentially eliminating the need for side-group protection. acs.org For instance, research on the papain-catalyzed polymerization of L-serine ethyl ester has shown the feasibility of producing poly(L-serine) without protecting the hydroxyl group. acs.org This strategy could be adapted for the specific synthesis of this compound, offering a greener and more direct route.

Automation in peptide synthesis has also seen significant advancements. Automated solid-phase peptide synthesis (SPPS) is a well-established technique that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. beilstein-journals.orgnih.gov Recent developments in SPPS include the use of microwave-assisted methods to accelerate reaction times and improve coupling efficiencies. beilstein-journals.orgacs.org Furthermore, the development of novel protecting group strategies, such as the use of the Fmoc group which can be removed under mild basic conditions, has made the process more compatible with a wider range of sensitive functional groups. nih.gov These automated systems, coupled with advanced cleavage strategies, pave the way for the high-throughput synthesis of dipeptide libraries, including derivatives of this compound, for screening and optimization purposes. acs.org

The table below summarizes some of the key synthetic methodologies and their potential application to this compound.

| Methodology | Key Features | Potential Application for this compound |

| Chemoenzymatic Polymerization (CEP) | Enzyme-catalyzed, aqueous media, potential for no side-group protection. acs.org | Direct synthesis from O-benzyl-L-serine and L-serine esters, reducing steps and waste. |

| Automated Solid-Phase Peptide Synthesis (SPPS) | Sequential addition on a solid support, high efficiency, and automation. beilstein-journals.orgnih.gov | Rapid and controlled synthesis of the dipeptide and its analogs. |

| Microwave-Assisted SPPS | Accelerated reaction times and improved coupling efficiencies. beilstein-journals.orgacs.org | Faster synthesis cycles for library generation. |

| Fmoc/t-Bu Protecting Group Strategy | Mild deprotection conditions, compatible with various functional groups. nih.gov | Efficient synthesis with protection of the serine hydroxyl as a benzyl (B1604629) ether. |

Advanced Analytical Techniques for Complex Mixtures

The analysis of dipeptides within complex biological or chemical matrices presents a significant challenge due to the presence of isomers and a wide range of concentrations. Advanced analytical techniques are crucial for the accurate identification and quantification of this compound and related compounds.